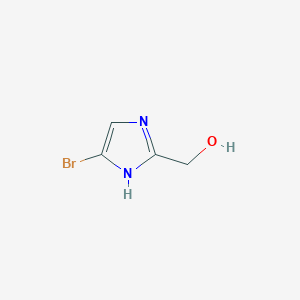![molecular formula C11H12ClNO3 B2400230 2-Chloro-4-oxo-4,6,7,8,9,10-hexahydropyrido[1,2-a]azepine-1-carboxylic acid CAS No. 1707586-53-5](/img/structure/B2400230.png)
2-Chloro-4-oxo-4,6,7,8,9,10-hexahydropyrido[1,2-a]azepine-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Chloro-4-oxo-4,6,7,8,9,10-hexahydropyrido[1,2-a]azepine-1-carboxylic acid” is a chemical compound with the molecular formula C11H12ClNO3 and a molecular weight of 241.67 . It is available for research use and can be purchased from various suppliers .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation: C1CCC2=C(C(=CC(=O)N2CC1)Cl)C(=O)O . This notation provides a way to represent the structure using ASCII strings.Applications De Recherche Scientifique
Bioactive Properties and Pharmaceutical Applications
Carboxylic acids have been studied for their various bioactive properties, including antimicrobial, antiviral, and anti-inflammatory effects. For example, chlorogenic acid, a phenolic compound found in many plants, exhibits antioxidant, anti-inflammatory, antilipidemic, antidiabetic, and antihypertensive activities. It has been suggested for the prevention and treatment of metabolic syndrome and associated disorders (Jesús Santana-Gálvez, L. Cisneros-Zevallos, D. A. Jacobo-Velázquez, 2017).
Environmental Applications
Carboxylic acids play a significant role in environmental science, especially in the treatment of wastewater and the study of atmospheric aerosols. For instance, the treatment options for reclaiming wastewater produced by the pesticide industry involve removing toxic pollutants, including various carboxylic acids (L. Goodwin, I. Carra, P. Campo, A. Soares, 2018). This highlights the importance of understanding the chemical properties and interactions of carboxylic acids in environmental contexts.
Material Science and Chemistry
In the field of material science, carboxylic acids are investigated for their potential in creating new materials and coatings. The phosphonic acid group, for example, is used for its coordination or supramolecular properties, making it useful for designing supramolecular materials, functionalizing surfaces, and creating bioactive compounds (C. M. Sevrain, M. Berchel, H. Couthon, P. Jaffrès, 2017).
Mécanisme D'action
Target of Action
Similar compounds have been found to target hiv-1 integrase , suggesting potential antiviral activity.
Mode of Action
Related compounds have been identified as strand transfer inhibitors, which prevent the integration of the viral dna into the host genome .
Biochemical Pathways
Based on the potential target of hiv-1 integrase, it may interfere with the viral replication process .
Result of Action
If it acts as a strand transfer inhibitor like related compounds , it could potentially prevent the replication of certain viruses.
Propriétés
IUPAC Name |
2-chloro-4-oxo-7,8,9,10-tetrahydro-6H-pyrido[1,2-a]azepine-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO3/c12-7-6-9(14)13-5-3-1-2-4-8(13)10(7)11(15)16/h6H,1-5H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLBIYBHBWAHEEE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C(=CC(=O)N2CC1)Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-oxo-4,6,7,8,9,10-hexahydropyrido[1,2-a]azepine-1-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5H,6H,7H-cyclopenta[b]pyridine-7-carbothioamide](/img/structure/B2400147.png)


![2-[(2,2-Dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]acetamide](/img/structure/B2400152.png)
![2-[[1-[(E)-2-(3-Chlorophenyl)ethenyl]sulfonylpiperidin-3-yl]methylamino]acetic acid;hydrochloride](/img/structure/B2400154.png)


![3-(4-ethylphenyl)-1-[3-(trifluoromethyl)benzyl][1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2400158.png)


![2-Chloro-N-[2,6-di(propan-2-yl)phenyl]propanamide](/img/structure/B2400161.png)

![[3-(2-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2400167.png)
